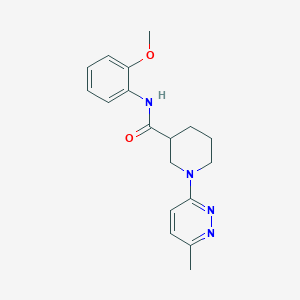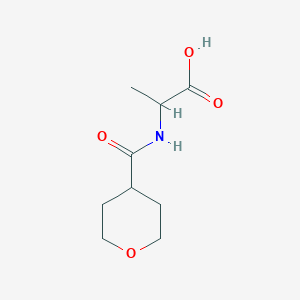![molecular formula C9H22Cl2N2O B2834232 [4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride CAS No. 2305254-81-1](/img/structure/B2834232.png)
[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impacts and Water Technology
Nitrosamines and Water : Nitrosamines, specifically N-nitrosodimethylamine (NDMA), are crucial in understanding water technology's environmental impact. NDMA, the most frequently detected nitrosamine, poses a significant risk to consumer health, especially as a byproduct of chloramination in drinking water. This review highlights the mechanisms of nitrosamine formation in water, including reactions involving dimethylamine (DMA) and emphasizes the need for advanced methods to remove nitrosamines from water sources, potentially including photolytic techniques (Nawrocki & Andrzejewski, 2011).
Neurochemistry and Psychoactive Effects
Psychoactive Substances and Neurochemistry : The study of psychoactive substances, such as MDMA (3,4-Methylenedioxymethamphetamine), often termed "Ecstasy," provides insights into neurochemistry and neurotoxicity. MDMA's effects, both acute and long-term, on serotonin levels in the brain highlight the substance's complex impact on neurochemical pathways and potential neurotoxicity, underscoring the need for comprehensive research on its biochemical mechanisms and therapeutic potentials (McKenna & Peroutka, 1990).
Regulatory and Safety Considerations
Regulation and Adulteration of Dietary Supplements : The presence of biologically active phenethylamines (PEAs) in dietary supplements raises significant regulatory and safety concerns. This review discusses the challenges and regulatory frameworks in the US concerning dietary supplements' safety, misbranding, and adulteration. It specifically addresses the adulteration issues with natural (e.g., Ephedra) and synthetic PEAs, illustrating the FDA's efforts to ensure dietary supplement safety through regulations and enforcement actions (Pawar & Grundel, 2017).
Psychoactive Research and Potential Therapeutic Applications
MDMA-Assisted Psychotherapy : Exploring the therapeutic potential of MDMA, recent studies focus on its use in treating posttraumatic stress disorder (PTSD) and other conditions like anxiety associated with autism and alcohol use disorder. The review emphasizes MDMA's psychotherapeutic potential, safety considerations, and its progressing clinical research towards becoming a licensed medicine for PTSD treatment by 2021, highlighting the broader implications for psychoactive substance research and therapy (Sessa, Higbed, & Nutt, 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that temperature can significantly impact the protonation degree of similar compounds, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation . This suggests that EN300-6759005 may also exhibit temperature-sensitive behavior, which could influence its interaction with its targets.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
The European Medicines Agency provides scientific guidelines on clinical pharmacology and pharmacokinetics to help medicine developers prepare marketing authorization applications for human medicines .
Result of Action
One study suggests that similar compounds can form cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s behavior. For instance, the protonation degree of similar compounds has been found to be significantly impacted by temperature
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(2)8-9(7-10)3-5-12-6-4-9;;/h3-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFWNRTVVYDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCOCC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)
![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)





![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)